1,2-Dibromoperfluoroheptane

Description

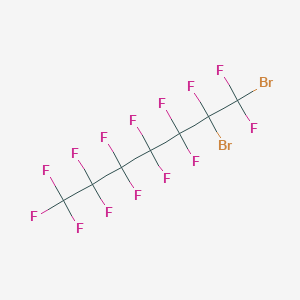

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Br2F14/c8-1(10,6(9,19)20)2(11,12)3(13,14)4(15,16)5(17,18)7(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSYHFNCGWUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Br2F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381190 | |

| Record name | 1,2-Dibromoperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-32-0 | |

| Record name | 1,2-Dibromoperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 678-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1,2 Dibromoperfluoroheptane

Debromination Reactions

Debromination involves the removal of both bromine atoms from the molecule. This process can be initiated through various means, including base mediation and reductive methods, ultimately leading to the formation of a carbon-carbon double bond.

Base-Mediated Debromination to Perfluorovinyl Ethers

A significant reaction pathway for vicinal dibromoperfluoroalkanes, such as 1,2-dibromoperfluoroheptane, is base-mediated debromination, which can yield electron-deficient perfluorovinyl ethers. etsu.edu This type of reaction is a facile and efficient protocol that can be carried out in an aqueous medium under mild conditions. etsu.edu The process has a good substrate scope, and the resulting electron-deficient olefin products are typically obtained in good yields. etsu.edu

For instance, the reaction of phenols with similar halogenated compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base provides highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene, which then reacts to form aryl fluoroalkyl ethers. beilstein-journals.orgnih.gov This suggests a similar pathway where a base would react with this compound to form a perfluoroheptene intermediate, which could then be trapped by a nucleophile like an alcohol or phenol (B47542) to generate a perfluorovinyl ether.

Reductive Debromination Processes

Reductive debromination of vicinal dibromides can be achieved using various reducing agents. These processes involve the addition of electrons to the molecule, leading to the cleavage of the carbon-bromine bonds and formation of an alkene.

One method involves the use of metals like zinc, which can mediate the reductive dehalogenation of similar compounds. researchgate.net For example, the zinc-mediated dechlorination of vicinal chlorine atoms in related dimers has been shown to afford terminal alkenes. researchgate.net Another approach is the use of nucleophiles that initiate a "bromophilic attack," where the nucleophile attacks a bromine atom. researchgate.net With nucleophiles such as triphenylphosphine (B44618) (Ph3P), acetate (B1210297) (AcS⁻), cyanide (CN⁻), and iodide (I⁻), the reaction typically results in reductive debromination. researchgate.net

Microbial processes under anaerobic conditions have also been shown to cause reductive debromination in other polybrominated compounds, although this is more commonly studied for environmental contaminants like polybrominated diphenyl ethers (PBDEs). frontiersin.org

Table 1: Comparison of Debromination Methods

| Method | Reagents/Conditions | Primary Mechanism | Product Type |

|---|---|---|---|

| Base-Mediated | Strong base (e.g., NaNH₂, alkoxides), aqueous medium | E2-like Elimination | Perfluorovinyl Ethers |

| Reductive (Metal) | Zinc powder, solvent | Metal-mediated reduction | Perfluoroalkene |

| Reductive (Nucleophilic) | Ph₃P, AcS⁻, CN⁻, I⁻ | Bromophilic attack | Perfluoroalkene |

Mechanistic Investigations of Vicinal Dibromide Elimination

The elimination of vicinal dibromides from perfluoroalkyl compounds in the presence of a base is understood to proceed through an E2-like (bimolecular elimination) mechanism. etsu.eduiitk.ac.in This concerted reaction involves the simultaneous removal of a proton by the base and the departure of the leaving group (bromide ion), with the formation of a π-bond. iitk.ac.inlibretexts.org

Key experimental observations support this mechanistic explanation for perfluorinated systems:

The reactions are accelerated by more electron-rich nucleophiles (stronger bases). etsu.edu

The reactions are promoted by more electron-poor vicinal dibromides, as the electron-withdrawing fluorine atoms increase the acidity of adjacent protons and stabilize the transition state. etsu.edu

The stereochemistry of the E2 reaction typically requires an anti-periplanar arrangement of the hydrogen and the leaving group, though this is less of a factor in a freely rotating alkyl chain. iitk.ac.in

Electronic factors strongly influence the elimination to form perfluorovinyl ethers, which are valuable precursors for various perfluorinated polymers. etsu.edu

Radical Reactions and Their Pathways

The carbon-bromine bonds in this compound can undergo homolytic cleavage to produce perfluoroalkyl radicals. These highly reactive intermediates are central to a variety of synthetic transformations. numberanalytics.comlibretexts.org

Formation and Reactivity of Perfluoroalkyl Radicals

Perfluoroalkyl radicals can be generated from bromoperfluoroalkanes through several methods, including thermal or photochemical initiation, or in the presence of free radical initiators like AIBN (α,α'-azobisisobutyronitrile). rsc.orgrutgers.edu A single-electron transfer (SET) mechanism is often involved in their generation. rsc.org

Once formed, these electrophilic radicals are highly reactive. rsc.org They readily participate in addition reactions, particularly with unsaturated compounds like alkenes. conicet.gov.ar For example, perfluoroalkyl radicals generated from bromoperfluoroalkanes can add across the double bond of an alkene to form a new carbon-carbon bond, leading to a perfluoroalkylated radical intermediate. conicet.gov.ar This reactivity is a cornerstone of perfluoroalkylation reactions in organic synthesis. conicet.gov.ar Theoretical studies on the kinetics of perfluoroalkyl radical association and decomposition reactions help in understanding their stability and reaction pathways. chemrxiv.org

Radical Chain Reactions Involving Bromoperfluoroalkanes

The generation of a perfluoroalkyl radical can initiate a radical chain reaction, which consists of three main stages: initiation, propagation, and termination. libretexts.orglibretexts.orglibretexts.org

Initiation: The process begins with the homolytic cleavage of the C-Br bond in this compound or the decomposition of a radical initiator to form the initial radical species. libretexts.orglibretexts.org

Propagation: In this "chain" phase, a reactive radical reacts with a stable molecule to generate a new radical, which continues the chain. numberanalytics.comlibretexts.org A typical propagation sequence involving a bromoperfluoroalkane (R_F-Br) and an alkene could be:

An initiator radical abstracts the bromine atom from this compound to form a perfluoroheptanyl radical.

This perfluoroalkyl radical adds to an alkene, forming a new, more complex radical. conicet.gov.ar

This new radical can then abstract a hydrogen atom from a donor molecule (like a silane) or another atom, propagating the chain. conicet.gov.ar

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orglibretexts.org

A specific example is the (Me3Si)3SiH-mediated intermolecular addition of perfluoroalkyl radicals to alkenes, which proceeds via a radical chain mechanism. conicet.gov.ar This provides a versatile method for perfluoroalkylation reactions. conicet.gov.ar

Table 2: Stages of Radical Chain Reactions

| Stage | Description | Example Reaction Step |

|---|---|---|

| Initiation | Initial formation of a radical species, often requiring energy (heat, light) or a chemical initiator. libretexts.org | R_F-Br → R_F• + Br• |

| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. numberanalytics.com | R_F• + CH₂=CHR' → R_F-CH₂-C•HR' |

| Termination | Two radicals combine to end the chain reaction. libretexts.org | R_F• + R_F• → R_F-R_F |

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as a Lewis acid, interacting with a neutral or anionic Lewis base. acs.org This interaction is highly directional and plays a crucial role in various chemical and biological processes. nih.govrsc.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl) and the presence of electron-withdrawing groups on the carbon backbone. nih.govresearchgate.net Perfluorinated alkyl bromides, such as this compound, are therefore effective halogen bond donors. figshare.comcapes.gov.br

Halogen bonding is a significant force in driving intermolecular recognition and self-assembly. acs.orgfigshare.comcapes.gov.br Studies on bromoperfluoroalkanes have demonstrated their ability to form crystalline complexes with nitrogen-substituted hydrocarbons. figshare.comcapes.gov.br The N···Br halogen bond is strong enough to direct the co-crystallization of components like N,N,N',N'-tetramethyl-p-phenylenediamine and 1,8-dibromoperfluorooctane (B1301197) into stable, one-dimensional infinite chains. figshare.com This principle of intermolecular recognition via halogen bonding has been applied in the resolution of racemic mixtures, such as 1,2-dibromohexafluoropropane, through the formation of diastereomeric supramolecular helices with a chiral bromide salt. nih.gov

Halogen bonding can facilitate electron transfer (ET) processes. rsc.org In halogen-bonded complexes formed between bromosubstituted electrophiles and halide anions, a decrease in the energy gap between the frontier orbitals of the interacting species leads to a lower energy for the optical charge-transfer transition. rsc.org This interaction can significantly lower the barrier for inner-sphere electron transfer, increasing the reaction rate by many orders of magnitude compared to the outer-sphere process. rsc.org For instance, visible-light-induced single electron transfer can generate fluoroalkyl radicals from perfluoroalkyl bromides within a halogen-bonded complex with an organic base. sioc-journal.cnresearchgate.net This process is fundamental to certain photocatalytic reactions where the halogen-bonded complex acts as an electron-donor-acceptor (EDA) complex. conicet.gov.ar

Bromoperfluoroalkanes are valuable building blocks, or tectons, for creating supramolecular architectures. figshare.comcapes.gov.br The directional nature of the C-Br···Lewis base halogen bond allows for the predictable assembly of molecules into larger, ordered structures. rsc.org This has been demonstrated in the formation of one-dimensional chains in co-crystals of bromoperfluoroalkanes and nitrogen-containing compounds. figshare.com The principle extends to more complex systems, where halogen bonding, in conjunction with other noncovalent interactions like hydrogen bonding and π-π stacking, can direct the formation of three-dimensional supramolecular assemblies. osti.gov The reliability of halogen bonding has been utilized in crystal engineering to construct a variety of architectures, including ladder-like motifs with polycyclic aromatic hydrocarbons. bham.ac.uk

The table below provides examples of supramolecular assemblies formed with bromoperfluoroalkanes as halogen bond donors.

| Halogen Bond Donor | Halogen Bond Acceptor | Supramolecular Architecture | Reference |

| 1,8-Dibromoperfluorooctane | N,N,N',N'-tetramethyl-p-phenylenediamine | 1D Infinite Chains | figshare.com |

| 1,2-Dibromohexafluoropropane | (-)-Sparteinium hydrobromide | Infinite Supramolecular Helices | nih.gov |

| Bromo-substituted trezimides/tennimides | Carbonyl oxygen, Aromatic nitrogen | 1D Halogen Bonded Chains | rsc.org |

Functional Group Transformations

The bromine atoms on a perfluoroalkyl chain, as in this compound, are susceptible to nucleophilic substitution reactions. vulcanchem.com In these reactions, a nucleophile, which is an electron-rich species, replaces one or both of the bromine atoms. matanginicollege.ac.in The carbon-bromine bond is polarized, with the carbon atom having a partial positive charge, making it an electrophilic center for nucleophilic attack. savemyexams.comlibretexts.org

Common nucleophiles used in these reactions include hydroxide (B78521) ions (OH⁻), cyanide ions (CN⁻), and amines (e.g., NH₃). The reaction conditions typically involve heating the perfluoroalkyl bromide with the nucleophile, often in a polar aprotic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). chemguide.co.uk The strength of the carbon-halogen bond influences the reaction rate, with C-Br bonds being weaker and thus more reactive than C-F bonds. savemyexams.com

The general form of a nucleophilic substitution reaction can be represented as: R-Br + Nu⁻ → R-Nu + Br⁻ where R is the perfluoroalkyl chain and Nu⁻ is the nucleophile. matanginicollege.ac.in

The reaction can proceed through different mechanisms, such as Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution), depending on the structure of the substrate and the reaction conditions. chemguide.co.ukchemguide.co.uk For primary halogenoalkanes, the Sₙ2 mechanism, involving a one-step process where the nucleophile attacks as the leaving group departs, is common. chemguide.co.ukchemguide.co.uk

The table below summarizes typical nucleophilic substitution reactions for brominated perfluoroalkyl chains.

| Substrate Type | Nucleophile | Product Type | Typical Conditions | Reference |

| Brominated Perfluoroalkane | Hydroxide (OH⁻) | Perfluoroalkyl Alcohol | Aqueous NaOH/KOH, heat | savemyexams.com |

| Brominated Perfluoroalkane | Cyanide (CN⁻) | Perfluoroalkyl Nitrile | NaCN/KCN in ethanol, reflux | chemguide.co.uk |

| Brominated Perfluoroalkane | Ammonia (NH₃) | Perfluoroalkyl Amine | Concentrated NH₃ in ethanol, heat in sealed tube | chemguide.co.uk |

These transformations are crucial for synthesizing a variety of fluorinated compounds from brominated precursors.

Cross-Coupling Reactions Utilizing Carbon-Bromine Bonds

The carbon-bromine (C-Br) bonds in this compound represent key sites for synthetic transformations, particularly through cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a perfluoroheptyl moiety or further functionalization of the molecule.

The reactivity of the C-Br bonds in perfluoroalkyl bromides is influenced by the strong electron-withdrawing nature of the perfluoroalkyl chain. This electronic effect makes the attached carbon atoms electrophilic and susceptible to nucleophilic attack, a key step in many cross-coupling catalytic cycles. However, detailed, publicly available research focusing specifically on the cross-coupling reactions of this compound is limited. General principles of perfluoroalkyl halide reactivity suggest that this compound would be a viable substrate for various palladium-catalyzed cross-coupling reactions.

Potential cross-coupling reactions for this compound could include well-established methods such as Suzuki-Miyaura, Heck, and Sonogashira couplings. In a typical Suzuki-Miyaura reaction, the C-Br bond would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The Heck reaction would involve the coupling of this compound with an alkene, while the Sonogashira reaction would facilitate its coupling with a terminal alkyne.

The selective functionalization of one C-Br bond over the other in this compound would be a significant synthetic challenge, potentially achievable by carefully controlling reaction conditions such as temperature, catalyst, ligand, and stoichiometry of the reagents. The differential reactivity of the primary versus the secondary bromide could, in principle, be exploited to achieve site-selectivity.

Advanced Applications in Chemical Synthesis and Materials Science

Building Blocks for Organic Synthesis

The presence of two bromine atoms on adjacent carbons in a perfluorinated chain makes 1,2-Dibromoperfluoroheptane a key starting material for introducing perfluoroalkyl moieties into organic molecules. The electron-withdrawing nature of the perfluoroheptyl group significantly influences the reactivity of the C-Br bonds, enabling a variety of substitution and elimination reactions.

Precursors for Fluorophores and Fluorous Materials

While direct synthesis of fluorophores from this compound is not extensively documented, its structure is analogous to other perfluoroalkyl halides used in creating fluorescent materials. Perfluoroalkyl chains are known to enhance the photophysical properties of dyes, such as quantum yield and photostability. The debromination of this compound can yield a perfluoroheptene derivative, which can then be incorporated into various fluorophore scaffolds.

In the realm of fluorous materials, this compound serves as a precursor for creating "fluorous" tags and phases. These materials are instrumental in separation and purification techniques. For instance, the perfluoroheptyl chain can be attached to a substrate via reaction at the bromine positions, rendering the substrate highly soluble in fluorous solvents and insoluble in organic or aqueous solvents. This property is the basis of fluorous solid-phase extraction and liquid-liquid extraction, which are powerful tools in multistep synthesis and purification.

Intermediates in Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine and fluorinated alkyl groups can dramatically alter the biological activity, metabolic stability, and lipophilicity of drug candidates and agrochemicals. sigmaaldrich.comyoutube.com Fluorinated building blocks are therefore highly sought after in the pharmaceutical and agrochemical industries. sigmaaldrich.comyoutube.com While specific examples of blockbuster drugs derived directly from this compound are not prominent in the literature, the utility of perfluoroalkyl halides in generating active pharmaceutical ingredients (APIs) is well-established. conicet.gov.ar These halogenated precursors can be used to introduce perfluoroalkyl chains into heterocyclic or aromatic cores, which are common motifs in bioactive molecules. ccspublishing.org.cnresearchgate.net The resulting compounds often exhibit enhanced efficacy and desirable pharmacokinetic profiles. sigmaaldrich.com

In agrochemical synthesis, the introduction of a perfluoroalkyl group can increase the potency and environmental persistence of pesticides and herbicides. researchgate.net Fluorinated compounds are a significant subclass of modern agrochemicals. sigmaaldrich.com The perfluoroheptyl group from this compound can be incorporated into a larger molecule to create novel active ingredients with potentially improved performance characteristics.

| Potential Application Area | Role of this compound | Key Research Findings |

| Pharmaceuticals | Precursor for introducing the C7F15 moiety into APIs. | Fluorine incorporation can enhance metabolic stability and binding affinity. sigmaaldrich.comconicet.gov.ar |

| Agrochemicals | Building block for novel pesticides and herbicides. | Perfluoroalkyl groups can increase potency and persistence. sigmaaldrich.comresearchgate.net |

Stereoselective and Enantioselective Transformations in Fluoroorganic Chemistry

The field of stereoselective synthesis of fluorinated compounds has seen significant advancements. rsc.orgnumberanalytics.commdpi.com The two bromine atoms in this compound are situated at stereogenic centers, offering the potential for stereocontrolled reactions. The development of chiral catalysts and reagents allows for the selective substitution or elimination of one bromine atom over the other, leading to the formation of enantioenriched products. rsc.orgmdpi.com

For example, a stereoselective debromination could yield a chiral perfluoroalkene, a valuable synthon in its own right. Alternatively, sequential substitution reactions with different nucleophiles under stereocontrolled conditions could lead to the synthesis of complex chiral molecules with multiple stereocenters. While specific documented examples for this compound are scarce, the principles of stereoselective reactions on similar vicinal dihalides are well-established and could theoretically be applied. beilstein-journals.org

Role in Advanced Materials Science

The unique properties of perfluorinated compounds, such as their low surface energy, high thermal and chemical stability, and hydrophobicity, make them ideal for the creation of advanced materials.

Design and Synthesis of Perfluorinated Polymers

Perfluorinated polymers are renowned for their exceptional properties, including high-temperature resistance, chemical inertness, and low friction. europa.eu Dihalo-perfluoroalkanes can serve as monomers in the synthesis of these polymers. This compound can potentially be used in polymerization reactions, where the bromine atoms act as leaving groups in condensation or coupling reactions to form a polymer backbone. For example, reaction with a difunctional nucleophile could lead to the formation of a perfluorinated polyether or polyester, depending on the nature of the nucleophile. The resulting polymers would be expected to exhibit the characteristic properties of perfluorinated materials.

| Polymer Type | Potential Synthetic Route with this compound | Anticipated Polymer Properties |

| Perfluorinated Polyether | Condensation with a diol or bisphenol | High thermal stability, chemical resistance, low refractive index |

| Perfluorinated Polyester | Reaction with a dicarboxylic acid derivative | Good thermal properties, low surface energy |

Self-Assembly of Perfluorocarbon-Hydrocarbon Hybrid Materials

The immiscibility of perfluorocarbons and hydrocarbons drives the self-assembly of hybrid molecules containing both moieties into highly ordered supramolecular structures. rsc.orgnih.govchimia.ch By attaching a hydrocarbon tail to the perfluoroheptyl group of this compound (after conversion of the bromine atoms), an amphiphilic molecule can be created. In appropriate solvents, these molecules can self-assemble into various nanostructures such as micelles, vesicles, or liquid crystals. rsc.orgchimia.ch The specific architecture of the self-assembled material is influenced by the relative lengths of the perfluorocarbon and hydrocarbon segments, as well as the nature of the linking group. These materials have potential applications in areas such as drug delivery, surface coatings, and nanotechnology.

Applications in Functional Materials, including Fire Suppression Technologies

The utility of this compound extends into the realm of functional materials, primarily owing to the reactivity of its carbon-bromine bonds and the inherent properties of its perfluorinated chain. These characteristics allow it to serve as a key building block in the synthesis of specialized fluoropolymers and position it within a class of chemicals historically used for fire suppression.

Role in Fluoropolymer Synthesis

This compound can function as a crucial chain transfer agent in radical polymerization processes, particularly in the synthesis of fluoropolymers. One of the well-documented analogous reactions is the radical telomerization of vinylidene fluoride (B91410) (VDF) using dibromo-perfluoroalkanes like 1,2-dibromotetrafluoroethane. ftorpolymer.runih.gov In such a reaction, the dibromo compound transfers its bromine atoms to the ends of the growing polymer chains.

This process, known as telomerization, results in the formation of oligomers or polymers, such as poly(vinylidene fluoride) (PVDF), that are terminated with bromine atoms. The resulting α,β-dibromo-terminated fluoropolymers are themselves functional materials. The terminal bromine atoms serve as reactive sites, enabling further chemical modifications. This allows for the synthesis of block copolymers by initiating subsequent polymerization of other monomers from these bromine-terminated ends, a technique central to creating advanced materials with tailored properties for applications in high-performance elastomers, coatings, and functional membranes. ftorpolymer.rursc.org

Fire Suppression Technologies

As a bromofluorocarbon (BFC), this compound belongs to a category of chemical agents known for their exceptional fire-extinguishing capabilities. wikipedia.org The effectiveness of BFCs, including the well-known Halon 1301 (Bromotrifluoromethane), stems from a chemical mechanism rather than a physical one (like cooling or oxygen displacement). nist.govicheme.org In a fire, the relatively weak C-Br bonds break, releasing bromine radicals. wikipedia.org These radicals catalytically interfere with the chain reactions of combustion, effectively suppressing the fire at a chemical level. wikipedia.orgicheme.org This high efficiency made BFCs the preferred agents for protecting high-value assets where water or other agents would cause significant damage, such as in aviation and electronics. icheme.orgfluorocarbons.org

However, the same chemical feature that makes BFCs excellent fire suppressants—the presence of bromine—also makes them highly destructive to the stratospheric ozone layer. wikipedia.org Consequently, the production and use of BFCs, including Halon 1301, were largely phased out under the Montreal Protocol. icheme.org Their application is now restricted to "critical uses" where no technically feasible alternative is available, such as in aircraft fire suppression systems. wikipedia.orgfluorocarbons.org While this compound would theoretically be an effective fire suppressant, its high ozone-depleting potential makes it environmentally unsuitable for any new applications. The industry has since shifted focus to developing and implementing more environmentally benign alternatives, such as hydrofluorocarbons (HFCs), fluoroketones, and other agents with zero ozone depletion potential. fluorocarbons.orgmdpi.com

| Agent Class | Example Compound | Primary Extinguishing Mechanism | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| Bromofluorocarbons (BFCs/Halons) | Bromotrifluoromethane (Halon 1301) | Chemical (Radical Scavenging) | High effectiveness-to-weight ratio | High Ozone Depletion Potential (ODP) |

| Hydrofluorocarbons (HFCs) | HFC-227ea | Physical (Heat Absorption) | Zero ODP | High Global Warming Potential (GWP) |

| Fluoroketones | C6F12O | Physical (Heat Absorption) | Zero ODP, Low GWP | Higher agent mass required vs. Halons |

| Fluorine-Free Foams (F3) | N/A (Various Formulations) | Physical (Cooling, Fuel Barrier) | No PFAS-related environmental concerns | Generally less effective on liquid fuel fires than fluorinated foams |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for understanding the dynamic nature of 1,2-Dibromoperfluoroheptane at an atomic level. These methods enable the prediction of its three-dimensional structure and the simulation of its chemical transformations.

Prediction of Molecular Architecture and Conformation

The molecular architecture of this compound is characterized by a seven-carbon perfluorinated chain with two bromine atoms on adjacent carbons. The presence of bulky and highly electronegative fluorine and bromine atoms leads to significant steric and electronic effects that dictate the molecule's preferred conformations. nih.govresearchgate.net

Key Predicted Conformational Features of this compound:

| Feature | Description | Influencing Factors |

| Perfluoroalkyl Chain | Likely adopts a helical or twisted backbone rather than a simple linear zigzag conformation. | Minimization of steric repulsion between bulky fluorine atoms. |

| C-C-Br Angles | Expected to be larger than the standard tetrahedral angle of 109.5° | Steric hindrance from the perfluoroalkyl chain and the adjacent bromine atom. |

| Dihedral Angle (Br-C-C-Br) | The anti-periplanar conformation is predicted to be the most stable due to minimized steric and electrostatic repulsion between the bromine atoms. | Steric and electronic repulsion between the two large, electron-rich bromine atoms. |

Simulation of Reaction Pathways and Transition States

Simulations of reaction pathways for this compound are crucial for understanding its chemical transformations, such as elimination and substitution reactions. labster.comnih.govksu.edu.sa Computational methods can map out the potential energy surface of a reaction, identifying the transition states and intermediates involved.

One of the primary reactions of vicinal dibromides is the E2 elimination to form an alkene. sciepub.comstackexchange.com Simulations of this process for this compound would involve modeling the approach of a base, the concerted breaking of the C-H and C-Br bonds, and the formation of the C=C double bond. These simulations can provide detailed information about the geometry of the transition state and the activation energy of the reaction. ksu.edu.sasciepub.com

Simulated Reaction Parameters for E2 Elimination of this compound:

| Parameter | Theoretical Prediction | Significance |

| Transition State Geometry | An anti-periplanar arrangement of the abstracted proton and the leaving bromide is expected to be the lowest energy pathway. ksu.edu.sastackexchange.com | Determines the stereochemical outcome of the reaction. |

| Activation Energy | Predicted to be relatively high due to the strength of the C-F and C-C bonds in the perfluorinated chain. | Influences the reaction rate and the conditions required for the reaction to occur. |

| Reaction Intermediates | The reaction is generally considered to be concerted, proceeding through a single transition state without stable intermediates. sciepub.com | Simplifies the kinetic model of the reaction. |

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed and accurate description of the electronic structure and energetics of this compound. These methods are essential for a fundamental understanding of its reactivity and interactions.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. nih.govresearchgate.netsciepub.comresearchgate.net DFT calculations can provide valuable information about the molecule's electron density distribution, molecular orbitals, and electrostatic potential.

The strong electron-withdrawing nature of the perfluoroheptyl group significantly influences the electronic environment of the C-Br bonds. DFT studies would likely show a significant polarization of these bonds, making the carbon atoms electrophilic and susceptible to nucleophilic attack. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be used to predict the molecule's reactivity in various chemical reactions.

Ab Initio Methods for Energy and Mechanism Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic and mechanistic details for reactions involving this compound. masterorganicchemistry.com These methods are computationally more demanding than DFT but can offer benchmark-quality results.

For complex reaction mechanisms, such as those involving radical intermediates, high-level ab initio calculations are often necessary to obtain reliable results. These calculations can accurately predict bond dissociation energies, reaction enthalpies, and activation barriers, providing a deep understanding of the factors that control the reaction's outcome.

Analysis of Noncovalent Interactions

The presence of numerous fluorine and two bromine atoms in this compound creates opportunities for various noncovalent interactions, which can be analyzed using computational methods. nih.govresearchgate.netrsc.org Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a particularly important noncovalent interaction for polyhalogenated compounds. arxiv.orgarxiv.orgmdpi.com

Computational analysis can identify and quantify the strength of these interactions, which can play a crucial role in the molecule's aggregation behavior, its interactions with solvents, and its binding to other molecules. The analysis of the electrostatic potential surface around the bromine atoms can reveal the presence of a "sigma-hole," a region of positive electrostatic potential that is responsible for halogen bonding. arxiv.org

Mechanistic Computational Studies

Computational chemistry has become an indispensable tool for investigating the intricate reaction mechanisms of organofluorine compounds. While specific theoretical studies focusing exclusively on this compound are not extensively available in public literature, the principles and methodologies are well-established through research on analogous per- and polyfluorinated substances. These computational approaches provide deep insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to probe experimentally. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy. rsc.orgmdpi.com

Elucidation of Reaction Mechanisms in Organofluorine Chemistry

Computational studies are pivotal in elucidating the complex reaction mechanisms inherent to organofluorine chemistry. acs.org For compounds like this compound, several reaction pathways can be computationally explored, including radical reactions, dehalogenation, and transition metal-catalyzed transformations. cas.cn Theoretical calculations can map out the potential energy surfaces of these reactions, identifying the most energetically favorable pathways.

One area of significant computational investigation is the study of radical reactions involving perfluoroalkyl halides. acs.org These reactions are often initiated by photoredox catalysis, and computational modeling can help understand the underlying electron transfer processes and the subsequent reactivity of the generated fluorinated radicals. acs.org While direct studies on this compound are scarce, research on similar fluorinated molecules demonstrates that computational analysis can predict reaction outcomes and selectivity with a high degree of accuracy. acs.org

Furthermore, computational methods are used to explore the mechanisms of C-H activation and functionalization in the presence of fluorinated groups. cas.cn These studies often involve complex catalytic cycles where the fluorinated substrate interacts with a transition metal catalyst. DFT calculations can model the oxidative addition, reductive elimination, and other elementary steps of these catalytic processes. chinesechemsoc.org

Below is a table summarizing common computational approaches used to study reaction mechanisms in organofluorine chemistry, which would be applicable to this compound.

| Computational Method | Application in Mechanistic Studies | Key Insights Gained |

| Density Functional Theory (DFT) | Calculating reaction energies, transition state geometries, and activation barriers. | Identifies preferred reaction pathways, predicts reaction kinetics and thermodynamics. |

| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic evolution of a reacting system at the quantum mechanical level. | Provides insights into solvent effects and the role of molecular motion in the reaction. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in large systems, such as those involving enzymes or complex catalysts. | Allows for a high-level quantum mechanical treatment of the reaction center while the environment is treated with a more computationally efficient classical method. |

Investigation of Intermediates and Catalytic Cycles

The transient nature of reaction intermediates makes their experimental characterization challenging. Computational chemistry provides a powerful alternative for investigating the structure, stability, and reactivity of these fleeting species. For reactions involving this compound, computational studies could identify and characterize potential intermediates such as perfluoroalkyl radicals, carbanions, or organometallic species.

In the context of catalysis, computational modeling is essential for mapping out entire catalytic cycles. chinesechemsoc.orgacs.org This involves identifying all the intermediates and transition states that connect them. For instance, in a hypothetical transition metal-catalyzed dehalogenation of this compound, computational studies could model the initial coordination of the substrate to the metal center, the oxidative addition step where the C-Br bonds are broken, and the subsequent steps that regenerate the catalyst. chinesechemsoc.org

The following table outlines the types of intermediates that could be investigated computationally in reactions involving compounds analogous to this compound.

| Type of Intermediate | Computational Investigation | Information Obtained |

| Perfluoroalkyl Radical | Calculation of spin density distribution and bond dissociation energies. | Predicts regioselectivity of radical attack and stability of the radical species. |

| Organometallic Complex | Analysis of bonding between the perfluoroalkyl chain and the metal center. | Elucidates the mechanism of catalytic activation and functionalization. |

| Carbanion/Carbocation | Calculation of charge distribution and electrostatic potential. | Assesses the stability and nucleophilic/electrophilic character of the intermediate. |

| Transition State | Vibrational frequency analysis to confirm the transition state structure. | Determines the energy barrier for a specific reaction step. |

Environmental Fate and Persistence Research

Environmental Release and Distribution Pathways

Understanding the pathways through which 1,2-Dibromoperfluoroheptane enters and moves within the environment is fundamental to assessing its potential impact.

Per- and polyfluoroalkyl substances (PFAS), the broad class of chemicals to which this compound belongs, are entirely of human origin. nih.govepa.gov They were first developed in the 1940s and have seen widespread use in numerous industrial and commercial applications since the 1950s due to their unique and desirable properties, such as thermal and chemical stability, and their ability to repel water and oil. nih.govenviro.wikiuq.edu.aunih.gov

Major sources of PFAS release into the environment include:

Industrial Manufacturing: Facilities that produce PFAS or use them in manufacturing processes are significant point sources of contamination. nih.govenviro.wiki

Product Use and Disposal: The use and disposal of consumer and industrial products containing PFAS contribute to their widespread distribution. nih.gov This includes items like stain-resistant textiles, food packaging, and fire-fighting foams. enviro.wikiitrcweb.orghaemers-technologies.com

Wastewater Treatment Works (WWTW): Effluents from WWTWs are considered a major pathway for PFAS to enter aquatic environments. nih.govacs.org

Landfill Leachate: Leachate from landfills where PFAS-containing products are disposed of can contaminate soil and groundwater. nih.gov

Fire-fighting Foams: The use of aqueous film-forming foams (AFFF) for fire training and extinguishing flammable liquid fires leads to direct environmental releases. nih.govenviro.wikinih.gov

Emission controls for these persistent substances are a growing area of focus for regulatory bodies worldwide.

Once released, this compound, like other PFAS, can be transported through various environmental compartments. The movement and partitioning of these compounds are influenced by their unique chemical and physical properties. itrcweb.org

Air:

While many PFAS have low volatility, atmospheric transport is a relevant pathway, especially for releases from industrial stacks. itrcweb.org

Volatile PFAS precursors can be transported long distances in the atmosphere. enviro.wiki

Atmospheric deposition, through wet (precipitation) and dry processes, can lead to the contamination of soil and surface water far from the original source. itrcweb.orgservice.gov.uk

Water:

PFAS are highly soluble in water, which facilitates their transport in surface water and groundwater. nih.govhaemers-technologies.comeuropa.eu

The movement in water is driven by processes like advection (flow-related transport) and dispersion. itrcweb.org

Due to their surfactant nature, PFAS can accumulate at air-water interfaces, which can influence their transport in the unsaturated (vadose) zone of soils. itrcweb.orgenviro.wiki

Soil:

The mobility of PFAS in soil is complex and depends on factors like soil organic carbon content, pH, and the presence of other ions. itrcweb.orgitrcweb.org

Generally, shorter-chain PFAS tend to be more mobile in soil and have a greater tendency to reach groundwater, while longer-chain compounds may show more retention. service.gov.uk

Leaching from contaminated soils, driven by precipitation or irrigation, is a significant pathway for PFAS to enter groundwater. itrcweb.org

Table 1: Key Processes in the Environmental Transport of Perfluorinated Substances

| Transport Process | Description | Relevant Environmental Matrix |

| Advection | The transport of substances by the bulk movement of a fluid. itrcweb.org | Air, Water |

| Dispersion | The spreading of contaminants in multiple directions due to small-scale variations in fluid velocity. itrcweb.org | Air, Water |

| Diffusion | The movement of substances from an area of higher concentration to an area of lower concentration. itrcweb.org | Air, Water, Soil |

| Atmospheric Deposition | The transfer of substances from the atmosphere to the Earth's surface. itrcweb.org | Air to Soil and Water |

| Leaching | The process by which soluble substances are washed out from soil or waste. itrcweb.org | Soil to Groundwater |

| Sorption | The attachment of chemicals to solid particles. nih.gov | Soil, Sediment |

Degradation and Transformation Studies

The persistence of perfluorinated compounds is a defining characteristic, largely due to the strength of the carbon-fluorine bond.

Hydrolysis:

Perfluorinated compounds are generally resistant to hydrolysis due to the strength and stability of the carbon-fluorine bond. haemers-technologies.comfrontiersin.org

However, some precursor compounds, which are polyfluorinated, can undergo hydrolysis to form more stable perfluorinated acids (PFAAs). enviro.wiki For example, at a neutral pH, the hydrolysis of certain fluorotelomer-based polymers can have half-lives ranging from 50 to 90 years. enviro.wiki

Photolysis:

Direct photolysis (degradation by sunlight) of most PFAS under typical environmental conditions is generally considered to be a very slow process. haemers-technologies.com

Biodegradation:

The term biodegradation refers to the breakdown of organic substances by microorganisms. wikipedia.org

Perfluorinated compounds like this compound are highly resistant to biodegradation under both aerobic and anaerobic conditions. enviro.wikihaemers-technologies.comtandfonline.com This extreme persistence is a major environmental concern. nih.gov

Biotransformation:

While perfluorinated compounds are resistant to breakdown, some polyfluorinated "precursor" compounds can be transformed by microbial action. enviro.wiki

This biotransformation does not typically lead to complete mineralization but rather results in the formation of highly stable terminal PFAAs, which then persist in the environment. acs.orgenviro.wikiservice.gov.uk

In contrast, some non-fluorinated bromoalkanes, such as 1,2-dibromoethane, have been shown to be biodegradable by certain microbial consortia under both aerobic and anaerobic conditions. nih.gov However, the presence of the perfluoroalkyl chain in this compound drastically changes its susceptibility to microbial attack.

The defining feature of perfluoroalkyl substances is the perfluoroalkyl chain, where all hydrogen atoms on the carbon backbone (except for functional groups) have been replaced by fluorine atoms. tandfonline.com

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. nih.govnih.govnih.gov

This high bond energy confers exceptional chemical and thermal stability to the perfluoroalkyl chain. enviro.wikinih.govhaemers-technologies.com

As a result, these chains are highly resistant to degradation by most environmental processes, including chemical reactions and biological metabolism. enviro.wikihaemers-technologies.comnih.gov

This inherent stability is the primary reason for the extreme persistence of perfluoroalkyl compounds in the environment. nih.goveuropa.eu They are not known to break down naturally and are expected to remain in the environment for generations. europa.eu

Table 2: Summary of Degradation Potential for Perfluorinated Compounds

| Degradation Process | Susceptibility of Perfluoroalkyl Chains | Outcome |

| Chemical Degradation (Hydrolysis, Photolysis) | Generally very low to negligible under typical environmental conditions. haemers-technologies.com | Limited to no breakdown of the perfluoroalkyl chain. |

| Biodegradation | Highly resistant. enviro.wikihaemers-technologies.com | No significant breakdown by microorganisms. |

| Biotransformation (of Precursors) | The perfluoroalkyl portion of the molecule remains intact. | Formation of persistent perfluoroalkyl acids (PFAAs). enviro.wiki |

Compounds Mentioned

Environmental Monitoring and Assessment Methodologies

The environmental monitoring and assessment of this compound, a member of the broad class of per- and polyfluoroalkyl substances (PFAS), rely on sophisticated methodologies developed for detecting persistent chemical compounds in various environmental matrices. While specific research targeting this compound is limited, the techniques and frameworks established for other well-studied PFAS are directly applicable. These methodologies are crucial for understanding the compound's distribution, persistence, and potential risks.

The accurate detection and quantification of this compound in environmental samples such as water, soil, and air are predicated on advanced analytical chemistry techniques. The primary challenge in analyzing PFAS is their often low concentrations in complex matrices, requiring highly sensitive and selective methods.

Sample preparation is a critical first step to isolate and concentrate the target analytes from the environmental matrix. Solid-Phase Extraction (SPE) is the most common pre-enrichment technique used for aqueous samples, effectively removing interfering substances and concentrating the PFAS for analysis. sanbornhead.com Other methods include liquid-liquid extraction (LLE) and microwave-assisted extraction. itrcweb.org

Chromatography coupled with mass spectrometry is the cornerstone of PFAS analysis. itrcweb.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and preferred method for the analysis of ionic and non-volatile PFAS. nih.govwho.int The technique separates compounds in a liquid phase before they are ionized and detected by two mass spectrometers in series. This provides high selectivity and sensitivity, allowing for detection at the nanogram-per-liter (ng/L) level. itrcweb.org Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly used to improve separation efficiency and reduce analysis time. itrcweb.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile PFAS or those that can be chemically modified (derivatized) to become volatile. nih.govusgs.gov While less common for the primary analysis of ionic PFAS, it plays a role in identifying specific isomers and precursor compounds. nih.gov

To ensure accuracy and account for potential matrix effects or losses during sample preparation, isotope dilution is a common practice where stable isotope-labeled versions of the target analytes are added to the sample as internal standards. usgs.gov

| Analytical Technique | Principle | Typical Application | Advantages & Limitations |

| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds in a liquid sample are adsorbed onto a solid sorbent, washed, and then eluted with a solvent for analysis. sanbornhead.com | Pre-concentration of PFAS from water samples (drinking, ground, surface water). sanbornhead.com | Advantages: High concentration factor, effective removal of matrix interferences. Limitations: Can be time-consuming; sorbent choice is critical. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates non-volatile compounds in a liquid mobile phase followed by ionization and detection using two mass analyzers for high specificity. who.int | "Gold standard" for quantifying ionic PFAS like PFOA and PFOS in environmental and biological samples. nih.govwho.int | Advantages: High sensitivity and selectivity, applicable to a wide range of PFAS. itrcweb.orgLimitations: Expensive instrumentation, potential for matrix effects. sanbornhead.comitrcweb.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gaseous mobile phase followed by ionization and detection by a mass spectrometer. nih.gov | Analysis of volatile PFAS and fluorotelomer alcohols; can be used for specific isomers after derivatization. nih.gov | Advantages: Excellent separation for volatile compounds, established libraries for identification. Limitations: Not suitable for non-volatile or ionic compounds without derivatization. usgs.gov |

Risk assessment for perfluorinated compounds like this compound is a systematic process used by regulatory agencies to evaluate the potential for adverse effects on human health and the environment. nih.govwho.int These frameworks provide a structured approach to characterize the nature and magnitude of risks associated with chemical exposure. santos.comnih.gov While data for the majority of the thousands of PFAS are limited, frameworks developed for well-studied compounds like PFOA and PFOS serve as the primary model. itrcweb.orgnih.gov

The risk assessment process generally consists of four main stages, whether for human health or ecological receptors. nih.govitrcweb.org

Hazard Identification: This stage involves determining whether exposure to a chemical can cause an increase in the incidence of a particular adverse health or environmental effect. itrcweb.org It relies on a review of toxicological studies on laboratory animals and epidemiological data from human populations. itrcweb.orgepa.gov

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects in the exposed population. itrcweb.org For non-cancer effects, this often results in the derivation of a toxicity value like an oral reference dose (RfD). epa.gov For carcinogens, a cancer slope factor (CSF) may be calculated. epa.gov

Exposure Assessment: This stage evaluates the magnitude, frequency, and duration of human or ecological exposure to the chemical. itrcweb.org It considers various pathways, such as the ingestion of contaminated drinking water or food and inhalation of contaminated air or dust. epa.gov

Risk Characterization: In the final step, information from the first three stages is integrated to estimate the probability and severity of adverse effects occurring in a specific population under a defined exposure scenario. itrcweb.org This step summarizes the key findings, uncertainties, and limitations of the assessment. epa.gov

Ecological risk assessments follow a similar paradigm but focus on populations, communities, or entire ecosystems, identifying relevant species and endpoints for protection. sanbornhead.comnih.gov A significant challenge for all PFAS risk assessments is the lack of toxicity data for most compounds and the issue of exposure to complex mixtures. itrcweb.orgepa.gov

| Risk Assessment Stage | Objective for Human Health | Objective for Ecological Health |

| 1. Hazard Identification | To determine if a PFAS can cause adverse health effects in humans (e.g., cancer, developmental toxicity). itrcweb.orgepa.gov | To determine if a PFAS can cause adverse effects in wildlife or the ecosystem (e.g., reduced reproduction in fish, impacts on soil invertebrates). itrcweb.orgnih.gov |

| 2. Dose-Response Assessment | To quantify the relationship between PFAS exposure levels and health effects in humans to derive toxicity values (e.g., RfD, CSF). epa.gov | To determine the relationship between PFAS concentrations in the environment and adverse effects on specific ecological receptors (e.g., EC10, NOAEL). nih.gov |

| 3. Exposure Assessment | To estimate the intensity, frequency, and duration of human exposure to PFAS from all relevant sources (water, food, air, consumer products). itrcweb.orgepa.gov | To estimate or measure the exposure of wildlife to PFAS through various environmental media (water, sediment, soil, food web). sanbornhead.comserdp-estcp.mil |

| 4. Risk Characterization | To combine hazard, dose-response, and exposure data to conclude the overall public health risk, including uncertainties. itrcweb.org | To combine effects and exposure data to evaluate the likelihood of adverse ecological impacts and describe the ecological risk. nih.gov |

Future Research Directions and Outlook

Development of Sustainable Synthetic Methodologies for Brominated Perfluoroalkanes

The traditional synthesis of fluorinated compounds often involves harsh conditions and hazardous reagents, such as elemental fluorine or hydrogen fluoride (B91410) (HF). ox.ac.ukresearchgate.net A primary future objective is the development of greener, more sustainable synthetic routes. For brominated perfluoroalkanes, this involves moving beyond conventional methods to adopt processes that are more energy-efficient, utilize less toxic substances, and generate minimal waste. rjpn.org

Future research will likely focus on several key areas. One promising approach is the refinement of photochemical reactions, which can often be conducted under milder conditions. For instance, methods using perfluoroalkyl iodides and bromine under photochemical activation could be optimized for efficiency and scalability. patsnap.com Another significant advancement would be to develop synthetic pathways that avoid the use of highly toxic or ozone-depleting substances, employing instead low boiling-point solvents that are easily removed and recycled. organic-chemistry.org The core of sustainable fluorine chemistry also lies in innovating the very source of fluorine. Research into methods that bypass the production of HF gas by using minerals like fluorspar directly to create fluorinating agents represents a paradigm shift toward safer and more environmentally benign synthesis. ox.ac.uk Furthermore, the application of biocatalysis, using enzymes or genetically modified microorganisms to perform specific fluorination or halogenation steps, could offer unparalleled selectivity and reduce the environmental footprint of production, though this remains a long-term goal. rjpn.org

Exploration of Novel Reactivity and Catalysis for Selective Transformations

The two vicinal bromine atoms in 1,2-Dibromoperfluoroheptane are key to its synthetic utility, serving as functional handles for a variety of chemical transformations. smolecule.com Future research is expected to delve deeply into unlocking the full potential of these reactive sites through novel catalytic methods that enable highly selective reactions.

A major area of exploration involves transition-metal-catalyzed cross-coupling reactions. While methods exist for coupling perfluoroalkyl halides with various partners, future work will aim for greater control and efficiency, particularly in reactions involving substrates with multiple halogen atoms. researchgate.net The development of catalysts, especially those based on non-precious metals like cobalt, nickel, or iron, for the perfluoroalkylation of aromatic and heteroaromatic compounds using perfluoroalkyl bromides as precursors is a significant trend. researchgate.net These methods could be adapted for difunctional compounds like this compound to create complex fluorinated molecules.

A key challenge and opportunity lie in the selective mono- or di-substitution of the bromine atoms. Catalytic systems that can differentiate between the two bromine atoms or control the stoichiometry of the reaction with high precision would be invaluable. Research into the halogenophilic mechanism, where a nucleophile attacks the bromine atom itself, could provide alternative reaction pathways. dissercat.com The ultimate goal is to build a comprehensive toolbox of catalytic transformations—including substitutions, eliminations, and couplings—that can be applied to brominated perfluoroalkanes with predictable and controlled outcomes.

Advanced Materials Design with Tailored Perfluorinated Components

Per- and polyfluorinated substances (PFAS) are integral to numerous advanced materials due to their exceptional properties, including thermal stability, chemical inertness, and unique surface characteristics. researchgate.netnih.gov Compounds like this compound are valuable as intermediates or building blocks for creating next-generation materials with precisely tailored functionalities. smolecule.combundesumweltministerium.de

One of the most promising future directions is the use of difunctional molecules like this compound as monomers or cross-linking agents in the synthesis of advanced fluoropolymers and fluoroelastomers. osd.mil By reacting the two bromine atoms, it is possible to incorporate the perfluoroheptyl chain into a polymer backbone, creating materials with enhanced flame retardancy, chemical resistance, and low surface energy. Such materials are critical in demanding applications within the aerospace, electronics, and defense industries. researchgate.netosd.mil

Furthermore, this compound can serve as a precursor to other useful monomers. For example, elimination reactions can convert it into perfluorinated olefins, which can then be polymerized. researchgate.net Another avenue of research is the use of such molecules for surface modification. By grafting the perfluorinated chain onto the surface of other materials, it is possible to create highly repellent, low-friction coatings. Future work will focus on designing materials where the structure and properties are controlled at the molecular level, using tailored perfluorinated components to achieve performance characteristics that are currently unattainable. bundesumweltministerium.de

Comprehensive Environmental Impact Mitigation Strategies for Persistent Fluorinated Compounds

The exceptional stability of the carbon-fluorine bond makes perfluorinated compounds, including this compound, extremely persistent in the environment, earning them the moniker "forever chemicals". mdpi.commdpi.com This persistence, combined with their potential for bioaccumulation and toxicity, necessitates the development of robust strategies to mitigate their environmental impact. apha.orgnih.gov

A critical area of future research is the development of effective degradation and remediation technologies. Conventional methods are often ineffective against the strong C-F bond. mdpi.com Promising advanced oxidation processes are being actively investigated, including:

Non-Thermal Atmospheric Plasma (NTAP): This technique uses plasma to generate highly reactive species that can break the C-F bonds, showing potential to significantly reduce PFAS concentrations in water. mdpi.com

Electrochemical Degradation: Using specialized anodes, this method can achieve high removal efficiencies for both long-chain and short-chain PFAS from wastewater. rsc.org

Alongside destruction technologies, bioremediation offers a more environmentally friendly approach. While challenging, research into identifying and engineering microorganisms and enzymes capable of cleaving the C-F bond is ongoing. nih.govfrontiersin.org Reductive defluorination, which is energetically favorable under certain conditions, may be a pathway that microbes could evolve to exploit. nih.gov

From a policy and management perspective, a shift towards treating PFAS as a single chemical class for regulatory purposes is gaining traction. nih.gov This approach advocates for phasing out all non-essential uses of highly persistent chemicals, thereby preventing their release into the environment in the first place. nih.gov Future strategies will require a multi-pronged approach combining advanced remediation technologies, bioremediation research, and proactive regulatory frameworks to manage the lifecycle of these persistent compounds. numberanalytics.com

Synergistic Approaches Combining Experimental and Computational Studies in Organofluorine Research

The complexity of organofluorine chemistry demands a close integration of experimental and computational methods to accelerate discovery and deepen understanding. This synergy is particularly valuable for studying compounds like this compound, where predictive modeling can guide and rationalize experimental work. snnu.edu.cn

Future research will increasingly rely on this combined approach in several key areas:

Elucidating Reaction Mechanisms: Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions. It can help understand the intricate mechanisms of catalytic C-F or C-Br bond activation, predict the most likely reaction pathways, and explain observed selectivity. snnu.edu.cnacs.org This insight is crucial for designing more efficient and selective catalysts for transformations of brominated perfluoroalkanes.

Predicting Molecular Properties and Interactions: Atomistic simulations and molecular dynamics are used to understand how fluorinated molecules interact with their environment. For instance, computational studies can predict how these compounds partition in the environment or interact with biological membranes, providing crucial data for environmental impact and toxicological assessments. acs.org Predicted properties, such as collision cross-section values, can also aid in the analytical detection of these compounds. uni.lu

Rational Design of Molecules and Materials: By predicting the properties of yet-to-be-synthesized molecules, computational methods allow for the in-silico design of new compounds and materials. snnu.edu.cnacs.org Researchers can screen virtual libraries of fluorinated molecules for desired characteristics, such as specific reactivity or physical properties, before committing resources to their synthesis in the lab.

This integrated experimental-computational journey enables a deeper understanding of fundamental principles and accelerates the development of new reactions, materials, and environmental solutions in fluorine chemistry. snnu.edu.cnmdpi.com

Data for this compound

| Property | Value | Source |

| CAS Number | 678-32-0 | apolloscientific.co.ukbio-fount.com |

| Molecular Formula | C₇Br₂F₁₄ | uni.lu |

| Molecular Weight | 509.88 g/mol | bio-fount.com |

| Density | 2.1 ± 0.1 g/cm³ | bio-fount.com |

| Boiling Point | 159.7 ± 8.0 °C at 760 mmHg | bio-fount.com |

| Flash Point | 50.4 ± 18.4 °C | bio-fount.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2-Dibromoperfluoroheptane (CAS 678-32-0) relevant to experimental handling?

- Methodological Answer : Prioritize determining its volatility, solubility in fluorinated solvents, and thermal stability. Use gas chromatography-mass spectrometry (GC-MS) to assess purity and identify volatile impurities. Consult NIST Chemistry WebBook for validated infrared (IR) and nuclear magnetic resonance (NMR) spectral data to confirm structural integrity . Safety protocols should align with its brominated perfluoroalkane nature, including handling in fume hoods and using inert atmospheres to prevent decomposition .

Q. What synthetic routes are documented for this compound, and how do their yields compare?

- Methodological Answer : The compound is typically synthesized via radical bromination of perfluoroheptene using bromine under controlled UV light. Yields depend on reaction temperature (optimized at 40–60°C) and stoichiometric ratios of bromine. Confirm reaction progress using in-situ IR spectroscopy to monitor C-Br bond formation (stretching ~500–600 cm⁻¹). Purification via fractional distillation under reduced pressure is critical to isolate the 1,2-dibromo isomer from byproducts .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental degradation pathways of this compound?

- Methodological Answer : Simulate degradation under aerobic and anaerobic conditions using soil/water microcosms. Quantify degradation products (e.g., perfluorinated carboxylic acids) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare results with EPA toxicological frameworks for brominated alkanes to identify persistent intermediates . Include controls for abiotic degradation (e.g., UV exposure) to distinguish biotic pathways .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Cross-validate NMR and IR data with computational models (e.g., density functional theory (DFT) simulations) to assign signals accurately. For example, discrepancies in ¹⁹F NMR chemical shifts may arise from solvent effects or conformational isomerism; use low-temperature NMR to stabilize rotamers . If GC-MS results conflict with purity claims, employ high-resolution mass spectrometry (HRMS) to detect trace impurities .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design kinetic studies comparing reaction rates with varying nucleophiles (e.g., iodide vs. hydroxide). Use Hammett plots to correlate electronic effects of substituents with reactivity. Steric hindrance from the perfluorinated chain can be quantified via X-ray crystallography or computational van der Waals surface analysis . Contrast results with non-fluorinated analogs to isolate electronic contributions .

Q. What mechanistic insights guide the safe scale-up of this compound synthesis?

- Methodological Answer : Conduct calorimetry (e.g., RC1e reaction calorimeter) to monitor exothermicity during bromination. Optimize cooling rates and reagent addition protocols to prevent runaway reactions. Refer to EPA guidelines for brominated compound handling, including secondary containment and emergency neutralization procedures . Validate scalability using pilot-scale reactors with real-time IR monitoring .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity profiles reported for this compound?

- Methodological Answer : Replicate studies using standardized OECD test guidelines (e.g., acute aquatic toxicity assays). Cross-reference with IRIS summaries for structurally similar bromofluoroalkanes to identify trends in bioaccumulation or metabolic pathways . Perform meta-analyses of existing data to isolate confounding variables (e.g., impurity levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.